2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to a class of heterocyclic compounds known as thioxopyrimidines . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of New Bioactive Derivatives
Research on derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one includes the synthesis of new bioactive compounds with potential anti-inflammatory, CNS depressant, and antimicrobial activities. For instance, compounds synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated promising biological activities, suggesting their potential in drug discovery (Ashalatha et al., 2007).
Experimental and Theoretical Studies
The reactions of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one/-thione compounds with ethyl acetoacetate were explored, including moderate to good yields of new compounds. This study highlights the synthetic versatility of pyrimidine derivatives and their potential applications in developing novel therapeutic agents (Önal et al., 2010).
Optical and Electronic Exploration
A study on thiopyrimidine derivatives analyzed their structural parameters, electronic, and nonlinear optical properties, emphasizing their significance in nonlinear optics (NLO) and medicinal applications. This research underscores the importance of pyrimidine derivatives in both scientific and technological fields (Hussain et al., 2020).
Microwave-Assisted Synthesis and Biological Evaluation
A new class of phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives was synthesized via a rapid, solvent-free, microwave-assisted method. Evaluated for antiproliferative activity against cancer cell lines, some compounds showed selective cytotoxicity, highlighting the potential for cancer treatment (Nagaraju et al., 2020).
Future Directions
The future directions for research on “2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicine . Additionally, the development of new effective methods for their synthesis could be a promising area of research .
properties
IUPAC Name |
3-(2-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-9-8-11-20(15-18)17-32-27-29-24-22(21-12-4-3-5-13-21)16-28-25(24)26(31)30(27)23-14-7-6-10-19(23)2/h3-16,28H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVWDCYHYIAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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